
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride is a quaternary ammonium compound with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-methylpiperidin-1-ium chloride typically involves the reaction of 1-methylpiperidine with chloromethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
1-Methylpiperidine+Chloromethyl chloride→1-(Chloromethyl)-1-methylpiperidin-1-ium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of 1-methylpiperidine and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted piperidines.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.
Hydrolysis: The primary products are 1-methylpiperidine and hydrochloric acid.
Scientific Research Applications
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes involving quaternary ammonium compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-methylpiperidin-1-ium chloride involves its interaction with biological molecules through its quaternary ammonium group. This interaction can disrupt cellular processes, leading to antimicrobial or anticholinergic effects. The molecular targets and pathways involved include:
Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell lysis.
Enzymes: It can inhibit enzymes involved in neurotransmission, leading to anticholinergic effects.
Comparison with Similar Compounds
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used antimicrobial agent.
Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.
Tetraethylammonium Chloride: Used in research to study ion channels.
Uniqueness
This compound is unique due to its specific structure, which combines a piperidine ring with a chloromethyl group
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications
Properties
CAS No. |
104654-34-4 |
|---|---|
Molecular Formula |
C7H15Cl2N |
Molecular Weight |
184.10 g/mol |
IUPAC Name |
1-(chloromethyl)-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C7H15ClN.ClH/c1-9(7-8)5-3-2-4-6-9;/h2-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
GPRNYIAHBURESS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)



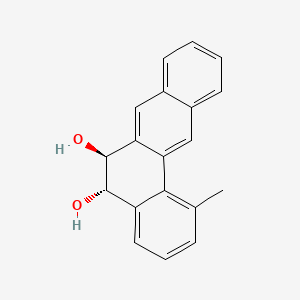


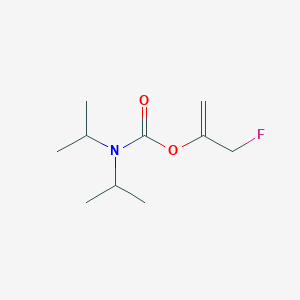
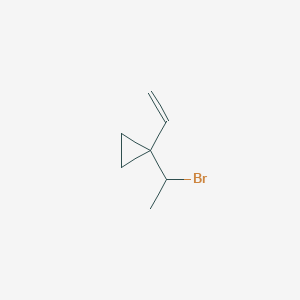
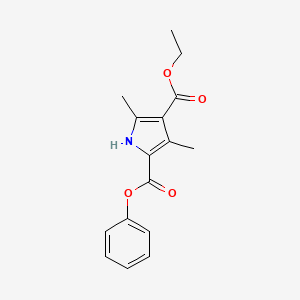

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)
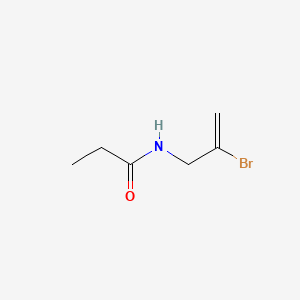
![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
